2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[benzenesulfonyl(pyridin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)10-15(12-8-4-5-9-14-12)20(18,19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXWPCPCXYHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid typically involves the reaction of phenylsulfonyl chloride with 2-aminopyridine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aminoacetic acid derivatives.
Scientific Research Applications
Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. In particular, it has shown potential in inhibiting enzymes linked to inflammatory responses and cancer progression.
Anticancer Properties : Preliminary studies suggest that derivatives of 2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid exhibit anticancer properties. For instance, certain modifications of the compound have demonstrated cytotoxic effects against various cancer cell lines, reducing cell viability significantly.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibitory effects on cancer cell proliferation | |
| Derivatives | Cytotoxicity against multiple cancer cell lines |
Therapeutic Applications
- Anti-inflammatory Agents : The compound's ability to inhibit specific enzymes suggests its potential as an anti-inflammatory agent. Studies have indicated its effectiveness in reducing inflammation in models of inflammatory bowel disease and other chronic inflammatory conditions.
- Antimicrobial Activity : Some research has explored the antimicrobial properties of this compound, showing efficacy against certain bacterial strains. This opens avenues for developing new antibiotics or adjunct therapies for existing treatments.
- Neurological Disorders : The influence of this compound on neurotransmitter systems indicates potential applications in treating neurological disorders. Its ability to modulate synaptic activity could be beneficial in conditions such as depression or anxiety.
Case Studies
Study on Anticancer Efficacy : A significant study evaluated the effects of this compound on HT-1080 fibrosarcoma cells. The results revealed a marked decrease in cell viability at specific concentrations, suggesting that structural modifications could enhance its bioactivity against cancer cells.
In Vivo Studies : Initial in vivo studies have been conducted to assess the pharmacokinetics and toxicity profiles of the compound. These studies are crucial for understanding its therapeutic potential and safety in clinical applications.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phenylsulfonyl group is known to interact with active sites of enzymes, while the pyridinyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations :
- Pyridinyl vs.
- Sulotroban’s Pharmacological Relevance: The phenoxyethyl linker in Sulotroban () enhances its ability to interact with lipid membranes, a trait absent in the target compound.
- Electronic Effects : The 3-nitro substituent in N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine () increases electrophilicity, which may influence reaction kinetics compared to the unsubstituted phenyl group in the target compound.
Physicochemical Properties
- Solubility: The acetic acid moiety in all compounds confers some water solubility, but hydrophobic groups (e.g., phenyl, benzyl) dominate. For example, Sulotroban’s phenoxyethyl chain likely reduces aqueous solubility compared to the target compound’s pyridinyl group .
- Acidity : The sulfonamide group (pKa ~10) and carboxylic acid (pKa ~2-4) create dual acidity, a feature shared across sulfonamide-containing analogs ().
Pharmacological Potential
While this compound lacks reported clinical data, structural analogs like Sulotroban () highlight the therapeutic relevance of sulfonamide-acetic acid hybrids in modulating platelet aggregation. The pyridinyl group may offer improved binding to metal-containing enzymes compared to furan or simple phenyl analogs.
Biological Activity
2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a phenylsulfonyl group attached to a 2-pyridinyl amino acetic acid backbone. The unique combination of functional groups contributes to its diverse biological activities.
Target Interactions:
- The compound interacts with various biological targets, including enzymes and receptors, modulating their activity. This interaction can influence cellular processes, leading to potential therapeutic effects.
Biochemical Pathways:
- It has been suggested that the compound may inhibit specific enzymes involved in inflammatory pathways and microbial resistance mechanisms. Such actions are critical in developing new therapeutic agents against infections and inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus . Its mechanism involves disrupting bacterial cell functions, leading to cell death.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by modulating cytokine production. Studies suggest that it can suppress the release of pro-inflammatory cytokines like IL-6 and TNF-alpha, which are pivotal in chronic inflammatory diseases .
Anticancer Potential
Recent investigations have highlighted its potential as an anticancer agent. In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Key Findings |
|---|---|---|
| Antimicrobial | High | Effective against Staphylococcus aureus |
| Anti-inflammatory | Moderate | Reduces IL-6 and TNF-alpha production |
| Anticancer | High | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity.
Case Study: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development into therapeutic applications. Its bioavailability is enhanced through specific formulation strategies that improve solubility and stability .
Q & A
Basic: What are the established synthetic routes for 2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves coupling a 2-pyridinylamine derivative with a phenylsulfonyl chloride group, followed by conjugation to an acetic acid backbone. Key steps include:
- Sulfonamide Formation : React 2-aminopyridine with phenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
- Acetic Acid Conjugation : Introduce the acetic acid moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products. Purify via flash chromatography (ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the sulfonamide bridge (δ 3.1–3.5 ppm for CH in acetic acid) and pyridinyl aromatic protons (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 333.07 for CHNOS) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and pyridinyl nitrogen) .
Advanced: How does the sulfonamide-pyridinyl motif influence the compound’s biological activity, and what in vitro assays are recommended for mechanistic studies?
Methodological Answer:
The sulfonamide group enhances binding to metalloenzymes (e.g., carbonic anhydrase), while the pyridinyl moiety facilitates π-π stacking with protein targets. Recommended assays:
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO hydration assays .
- Cellular Uptake : Quantify intracellular concentrations in cancer cell lines (e.g., HeLa) via LC-MS/MS, correlating with cytotoxicity (IC) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., PDB ID: 1JD0 for CA-II) .
Advanced: What are the stability challenges of this compound under physiological conditions, and how can degradation pathways be mitigated?
Methodological Answer:
- pH Sensitivity : The sulfonamide bond hydrolyzes in acidic environments (pH < 4). Stabilize via lyophilization or encapsulation in pH-responsive nanoparticles .
- Oxidative Degradation : The pyridinyl ring is prone to oxidation. Add antioxidants (e.g., 0.01% BHT) to storage buffers .
- Light Exposure : Protect from UV light using amber glass vials; confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differing fetal bovine serum (FBS) lots .
- Validate Purity : Use orthogonal purity assays (HPLC-DAD, quantitative H NMR) to rule out batch-to-batch variability .
- Cross-Validate Targets : Perform siRNA knockdowns of putative targets (e.g., CA-IX) to confirm on-mechanism activity .
Advanced: What computational and experimental strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic hotspots .
- Analog Synthesis : Replace the pyridinyl group with isosteres (e.g., pyrimidine) and compare inhibitory potency .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for sulfonamide substitutions using Schrödinger’s FEP+ module .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
